molecular formula C13H16O5 B1279813 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid CAS No. 313709-63-6

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

Cat. No.: B1279813
CAS No.: 313709-63-6
M. Wt: 252.26 g/mol
InChI Key: BRTRVSNTDAQAIJ-UHFFFAOYSA-N
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Description

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a tert-butoxy group and an oxoethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. One common method includes the reaction of 3-hydroxybenzoic acid with tert-butyl bromoacetate under basic conditions to form the desired product. The reaction conditions often involve:

    Reagents: 3-hydroxybenzoic acid, tert-butyl bromoacetate, base (e.g., potassium carbonate)

    Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent

    Temperature: Room temperature to moderate heating (50-80°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

    Reduction: The oxoethoxy linkage can be reduced to form the corresponding alcohol.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: tert-Butyl hydroperoxide and benzoic acid derivatives.

    Reduction: Alcohol derivatives of the oxoethoxy linkage.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a protective group in peptide synthesis.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid involves its ability to undergo esterification and hydrolysis reactions. The tert-butoxy group provides steric hindrance, which can influence the reactivity of the compound. In biological systems, the compound can act as a prodrug, releasing the active benzoic acid moiety upon hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl benzoate: Similar ester structure but lacks the oxoethoxy linkage.

    3-(2-Hydroxyethoxy)benzoic acid: Similar structure but with a hydroxy group instead of a tert-butoxy group.

    3-(2-Methoxyethoxy)benzoic acid: Similar structure but with a methoxy group instead of a tert-butoxy group.

Uniqueness

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is unique due to the presence of both the tert-butoxy group and the oxoethoxy linkage, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-5-9(7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTRVSNTDAQAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465162
Record name 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313709-63-6
Record name 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 7-2 (3.6 g, 16 mmol) in DMF (50 mL) was added Cs2CO3 (7.8 g, 238 mmol). After 15 min., tert-butyl bromoacetate (3.2 mL, 35 mmol) was added and the reaction mixture stirred for 20 hrs at ambient temperature. The reaction mixture was diluted with EtOAc and then washed with H2O, and brine, dried (MgSO4), and concentrated to give a yellow oil. The crude yellow oil (5.4 g, 15.8 mmol), 10% Pd/C (500 mg), and EtOAc (100 mL) was stirred under a hydrogen atmosphere (1 atm) for 20 hr. The reaction mixture was then filtered through a celite pad and the filtrate concentrated to give 7-3 as a white solid.
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude yellow oil
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mg
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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